Benzamide, 4-chloro-N-methyl-N-nitro-
Description
Contextualization within Modern Organic and Medicinal Chemistry Research
In the realm of modern chemical science, substituted benzamides are highly valued. Organic chemists utilize them as key intermediates in the synthesis of more complex molecules. In medicinal chemistry, the benzamide (B126) framework is present in numerous therapeutic agents, including antipsychotic, antiemetic, and gastroprokinetic drugs. The ongoing investigation into new substitution patterns on the benzamide core continues to drive innovation in the development of new pharmaceuticals and advanced materials.
Structural Classification of Halogenated and N-Substituted Benzamide Derivatives
The functional diversity of benzamide derivatives is determined by the types of substituents and their positions on the molecule. "Benzamide, 4-chloro-N-methyl-N-nitro-" is a prime example of a multi-substituted benzamide, featuring modifications on both the aromatic ring and the amide nitrogen.
N-Substituted Benzamides: Substitutions on the amide nitrogen atom further expand the chemical possibilities. In "Benzamide, 4-chloro-N-methyl-N-nitro-", the nitrogen is bound to both a methyl and a nitro group.
N-alkylation (the methyl group) can influence the compound's solubility, how it distributes between water and organic solvents, and its stability in biological systems.
N-nitration (the nitro group) is a more unusual substitution. The N-nitro group is strongly electron-withdrawing, which has a profound effect on the electronic structure and reactivity of the amide functional group.
This specific combination of substituents places "Benzamide, 4-chloro-N-methyl-N-nitro-" within a specialized subclass of highly functionalized benzamides.
Elucidation of the Research Gap and Significance of Benzamide, 4-chloro-N-methyl-N-nitro- as a Model Compound
While halogenated and N-alkylated benzamides are extensively studied, the unique combination of a 4-chloro substituent with both N-methyl and N-nitro groups is not well-documented in scientific literature. This represents a research gap regarding the synthesis, characterization, and chemical behavior of such compounds.
"Benzamide, 4-chloro-N-methyl-N-nitro-" stands out as a significant model compound for several reasons:
Synthetic Methodology: Its synthesis would provide a valuable opportunity to explore and refine methods for the N-nitration of secondary amides, a potentially challenging chemical transformation. The synthesis of the precursor, 4-chloro-N-methyl-benzamide, can be achieved by reacting 4-chlorobenzoyl chloride with a solution of methylamine (B109427). prepchem.com
Physicochemical Properties: The distinct electronic profile arising from the interplay of the chloro, methyl, and nitro substituents warrants a detailed investigation into its fundamental properties.
Reactivity Studies: The presence of the N-nitro group suggests that this compound could exhibit unique chemical reactivity, potentially undergoing rearrangements or serving as a precursor for other functional groups. N-nitrosoamides, a related class of compounds, are known to be chemically reactive and metabolically unstable. wikipedia.org
By focusing on this particular molecule, researchers can uncover fundamental chemical principles that could be applied to the design and synthesis of other novel and structurally complex substituted benzamides.
Table of Compound Properties:
| Property | Value |
| Chemical Formula | C₈H₇ClN₂O₃ |
| Molecular Weight | 214.61 g/mol |
| Parent Compound | 4-chloro-N-methylbenzamide |
| Key Functional Groups | 4-chloro, N-methyl, N-nitro |
Structure
2D Structure
3D Structure
Properties
CAS No. |
90110-19-3 |
|---|---|
Molecular Formula |
C8H7ClN2O3 |
Molecular Weight |
214.60 g/mol |
IUPAC Name |
4-chloro-N-methyl-N-nitrobenzamide |
InChI |
InChI=1S/C8H7ClN2O3/c1-10(11(13)14)8(12)6-2-4-7(9)5-3-6/h2-5H,1H3 |
InChI Key |
BRGGIUASAMPHHO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for Benzamide, 4 Chloro N Methyl N Nitro
Synthetic Approaches to the Benzamide (B126) Core
The central structural component is the 4-chloro-N-methylbenzamide backbone. Its synthesis involves the formation of an amide bond between a 4-chlorobenzoyl moiety and a methylamine (B109427) derivative. The most common and industrially relevant methods for this transformation are detailed below.
The reaction between an acyl chloride and an amine is one of the most direct and widely used methods for amide synthesis. In this case, 4-chlorobenzoyl chloride is reacted with methylamine to form 4-chloro-N-methylbenzamide. This reaction, a variant of the Schotten-Baumann reaction, is typically rapid and high-yielding.
The process involves the nucleophilic attack of methylamine on the highly electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The reaction is generally carried out in a biphasic system or in a suitable solvent with a base to neutralize the hydrochloric acid byproduct.
A typical laboratory preparation involves dissolving 4-chlorobenzoyl chloride in a solvent like dichloromethane (B109758) and adding it to an aqueous solution of methylamine, often with cooling to control the exothermic reaction. The product, being a stable solid, can then be isolated through filtration and purified by recrystallization.
Table 1: Reaction Parameters for Acyl Chloride Amidation
| Parameter | Description | Typical Conditions |
|---|---|---|
| Starting Materials | Acyl Chloride and Amine | 4-chlorobenzoyl chloride, 40% aqueous methylamine |
| Solvent | Organic solvent for the acyl chloride | Dichloromethane (CH₂Cl₂) |
| Temperature | Reaction temperature control | 0-10 °C (ice bath cooling) |
| Base | To neutralize HCl byproduct | Excess methylamine acts as the base |
| Workup | Isolation and purification | Filtration, washing, and recrystallization from methanol |
When starting from the carboxylic acid (4-chlorobenzoic acid) instead of the acyl chloride, coupling reagents are required to facilitate amide bond formation. Carbodiimides are a class of reagents that activate the carboxylic acid group, making it susceptible to nucleophilic attack by an amine.
Commonly used carbodiimides include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI or EDC) and dicyclohexylcarbodiimide (B1669883) (DCC). These reactions are often performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions, such as racemization in chiral substrates. researchgate.netcommonorganicchemistry.compeptide.com
The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. commonorganicchemistry.com This intermediate can then be attacked by methylamine to form the desired amide, releasing a urea (B33335) byproduct. commonorganicchemistry.com When HOBt is used, it reacts with the O-acylisourea to form an active ester, which is less reactive but more selective, leading to cleaner reactions and higher yields. commonorganicchemistry.compeptide.com The water-solubility of EDC and its urea byproduct simplifies purification, as they can be removed by aqueous extraction. peptide.com
Table 2: Common Reagents for Carbodiimide Coupling
| Reagent | Abbreviation | Function | Byproduct Characteristics |
|---|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI / EDC | Coupling agent (activates carboxylic acid) | Water-soluble urea |
| Diisopropylcarbodiimide | DIC | Coupling agent (activates carboxylic acid) | Soluble in organic solvents |
| 1-Hydroxybenzotriazole | HOBt | Additive to reduce side reactions and racemization | - |
| Diisopropylethylamine | DIPEA / Hünig's base | Non-nucleophilic base | - |
While acyl chloride and carbodiimide routes are the most common, research continues into alternative methods for amide bond formation, often driven by the principles of green chemistry. rsc.org These methods seek to avoid stoichiometric activating agents and harsh conditions. unimi.itresearchgate.netresearchgate.net
Emerging strategies include:
Oxidative Amidations: Direct coupling of carboxylic acids with amines can be achieved using catalysts that facilitate the dehydration process under milder conditions than direct thermal condensation.
Catalytic Amide Formation: Transition-metal catalysts can be employed to form amides from various starting materials, such as alcohols or aldehydes with amines, through borrowing hydrogen or oxidative coupling mechanisms.
Electrochemical Synthesis: Electrochemical methods offer a green alternative by using electricity to drive the reaction, avoiding traditional reagents. An "electrochemical anion pool" method has been shown to be effective for amide synthesis. rsc.org
These methods, while synthetically interesting, are generally less common for the specific synthesis of a simple molecule like 4-chloro-N-methylbenzamide compared to the more traditional, high-yielding routes.
Strategies for Chloro Substitution at the 4-Position of the Benzene (B151609) Ring
The introduction of the chlorine atom at the para-position of the benzamide ring is most efficiently accomplished by using a pre-functionalized starting material. The synthetic routes almost exclusively start with a commercially available benzene derivative that already contains the chlorine atom at the desired position.
The most common precursors are:
4-Chlorotoluene: This can be oxidized to 4-chlorobenzoic acid.
4-Chlorobenzoic acid: This can be used directly in carbodiimide coupling reactions or converted to 4-chlorobenzoyl chloride.
4-Chlorobenzoyl chloride: This is used directly in acylation reactions with methylamine.
Methods for N-Methylation of the Amide Nitrogen
The N-methyl group is typically introduced by using methylamine as a reactant in the primary amide-forming reaction (Sections 2.1.1 and 2.1.2). This is the most atom-economical and straightforward approach.
However, an alternative, two-step pathway is also possible. This would involve first synthesizing the primary amide, 4-chlorobenzamide (B146232), by reacting 4-chlorobenzoyl chloride with ammonia (B1221849). The resulting 4-chlorobenzamide could then be N-methylated in a subsequent step.
Methods for the N-methylation of primary amides include:
Reaction with Alkyl Halides: Using a strong base such as sodium hydride (NaH) to deprotonate the amide nitrogen, followed by reaction with a methylating agent like methyl iodide (CH₃I). A significant challenge with this method is the potential for over-alkylation to form the N,N-dimethylated product.
Reductive Amination: While more commonly used for amines, related methodologies can sometimes be adapted for amides.
Modern Methylating Agents: Recent research has focused on developing milder and more selective N-methylation protocols, for example, using formic acid over a catalyst or quaternary ammonium (B1175870) salts as solid methylating agents.
Given the simplicity and high efficiency of using methylamine directly, the two-step N-methylation route is less common for this specific target molecule.
Approaches for N-Nitration of the Amide Nitrogen (Hypothetical Pathways)
The final step in the synthesis of Benzamide, 4-chloro-N-methyl-N-nitro- is the introduction of a nitro group onto the amide nitrogen. This transformation converts the secondary amide (an N-alkylamide) into an N-nitroamide (also known as a nitramide). This is a specialized reaction, often associated with the synthesis of energetic materials, and requires powerful nitrating agents. The direct N-nitration of a secondary amide like 4-chloro-N-methylbenzamide is challenging due to the potential for competing C-nitration on the aromatic ring, especially under harsh acidic conditions. stackexchange.com
Hypothetical pathways for this N-nitration step could involve several classes of reagents:
Nitronium Salts: Nitronium tetrafluoroborate (B81430) (NO₂BF₄) is a powerful, non-acidic nitrating agent that can be used in organic solvents. orgsyn.org It has been shown to be a versatile reagent for the N-nitration of various nitrogen compounds, including secondary amines and amides. acs.org The reaction would involve the direct electrophilic attack of the nitronium ion (NO₂⁺) on the amide nitrogen. This method avoids the strong protic acids of traditional mixed acid nitrations, potentially minimizing aromatic side reactions. acs.orgreddit.com
Dinitrogen Pentoxide (N₂O₅): As the anhydride (B1165640) of nitric acid, N₂O₅ is a potent nitrating agent. wikipedia.orgyoutube.com It can be used in aprotic solvents like dichloromethane. dtic.mil Its use in "clean nitration" methodologies, such as the nitrodesilylation of silylamines, demonstrates its efficacy in forming N-NO₂ bonds without requiring strong acids. A solution of N₂O₅ could potentially nitrate (B79036) 4-chloro-N-methylbenzamide directly, although conditions would need to be carefully controlled to prevent decomposition or side reactions. dtic.milgoogle.com
Other N-Nitro Reagents: Modern research has developed various N-nitro compounds, such as N-nitropyrazoles, that can act as nitro group transfer agents under milder conditions. nih.gov These reagents offer greater control and functional group tolerance compared to classical nitrating agents. nih.gov
It is important to distinguish N-nitration from N-nitrosation, which introduces an N-nitroso (–N=O) group and is accomplished with milder reagents like nitrous acid or tert-butyl nitrite (B80452). thieme-connect.com The conversion of an amide to an N-nitroamide requires a significantly more powerful electrophilic nitrogen source capable of delivering the nitronium ion or its equivalent. acs.org
Direct Nitration of N-Alkylamides
The most direct approach to synthesizing Benzamide, 4-chloro-N-methyl-N-nitro- is the N-nitration of its secondary amide precursor, 4-chloro-N-methylbenzamide. This method involves the reaction of the amide with a suitable nitrating agent. The nitrogen atom of a secondary amide is nucleophilic, but less so than that of an amine, necessitating potent electrophilic nitrating species. core.ac.uk The direct nitration of primary amines often fails due to the formation of unreactive ammonium salts in acidic media, a problem that is circumvented by using the less basic amide substrate. core.ac.uk
A variety of nitrating agents can be employed for N-nitration. Conventional methods often utilize a mixture of nitric acid and a strong acid catalyst or dehydrating agent. lkouniv.ac.in However, for substrates that may be sensitive to harsh acidic conditions, alternative reagents have been developed. core.ac.ukacs.org The reaction typically involves the generation of the nitronium ion (NO₂⁺) as the key electrophile. lkouniv.ac.in
The general transformation is depicted below:
Figure 1. General reaction scheme for the direct N-nitration of 4-chloro-N-methylbenzamide.
A selection of potential nitrating systems applicable to this transformation is detailed in the following table.
| Nitrating Agent/System | Typical Conditions | Remarks |
| Nitric Acid / Acetic Anhydride | Low temperature (e.g., 0-5 °C) | Acetic anhydride acts as a dehydrating agent, generating acetyl nitrate in situ. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Aprotic solvent (e.g., acetonitrile (B52724), dichloromethane), often at low temperatures | A powerful, pre-formed source of the nitronium ion, avoiding strongly acidic aqueous media. core.ac.uk |
| Nitronium Hexafluorophosphate (NO₂PF₆) | Aprotic solvent | Similar to NO₂BF₄, it is a potent and commercially available nitrating agent. core.ac.uk |
| Nitric Acid / Sulfuric Acid | Low temperature, carefully controlled addition | The classic "mixed acid" system; conditions may be too harsh for some amide substrates, leading to hydrolysis or side reactions. wikipedia.orgmdpi-res.com |
Synthetic Analogy to Other N-Heteroatom Substituted Amides (e.g., N-chloro, N-methoxy derivatives)
The strategy of direct functionalization of the amide nitrogen is not unique to N-nitration. Analogous syntheses are used to prepare other N-heteroatom substituted amides, such as N-chloro and N-methoxy derivatives, providing a conceptual framework for the proposed N-nitration.
N-Chloro Derivatives: The synthesis of N-chloroamides can be achieved by treating the corresponding amide with a source of electrophilic chlorine. For instance, N-chloro-4-chlorobenzamide has been prepared by reacting 4-chlorobenzamide with chlorine gas in an aqueous medium. google.com This process involves the direct chlorination of the amide nitrogen, conceptually similar to N-nitration. google.comprepchem.com
N-Methoxy Derivatives: The synthesis of N-methoxy-N-methylamides (Weinreb amides) typically follows a different, though related, pathway. For a compound like 4-chloro-N-methoxy-N-methylbenzamide, the common method is the acylation of N,O-dimethylhydroxylamine hydrochloride with 4-chlorobenzoyl chloride. This builds the N-methoxy-N-methyl functionality from the corresponding amine derivative rather than by direct methoxylation of a pre-formed amide.
The table below compares the synthetic approaches, highlighting the common theme of modifying the amide nitrogen.
| Target Functional Group | Precursor | Key Reagent(s) | General Transformation |
| N-Nitro | 4-chloro-N-methylbenzamide | NO₂BF₄ or HNO₃/Ac₂O | N-H → N-NO₂ |
| N-Chloro | 4-chlorobenzamide | Cl₂ or NaOCl | N-H → N-Cl |
| N-Methoxy-N-methyl | 4-chlorobenzoyl chloride | N,O-dimethylhydroxylamine | C(=O)Cl → C(=O)N(CH₃)OCH₃ |
Total Synthesis Strategies and Optimization
A complete synthetic plan for Benzamide, 4-chloro-N-methyl-N-nitro- involves not only the key nitration step but also the efficient preparation of its precursor and the purification of the final product.
Multi-Step Convergent and Linear Synthesis
For a relatively small target molecule like Benzamide, 4-chloro-N-methyl-N-nitro-, a linear synthesis is the most direct and logical approach. A linear synthesis builds the molecule sequentially, with each step modifying the product of the previous one.
A plausible two-step linear synthesis is outlined below:
Step 1: Amide Formation. The synthesis of the precursor, 4-chloro-N-methylbenzamide, is well-established. It can be prepared by the reaction of 4-chlorobenzoyl chloride with a 40% aqueous solution of methylamine in a biphasic system with methylene (B1212753) chloride. prepchem.com This is a standard Schotten-Baumann type reaction.
Step 2: N-Nitration. The 4-chloro-N-methylbenzamide formed in the first step is then subjected to direct N-nitration as described in section 2.4.1 to yield the final product.
| Step | Starting Material(s) | Reagent(s) | Product | Synthesis Type |
| 1 | 4-chlorobenzoyl chloride, Methylamine | Methylene chloride, Water | 4-chloro-N-methylbenzamide | Linear |
| 2 | 4-chloro-N-methylbenzamide | Nitrating Agent (e.g., NO₂BF₄) | Benzamide, 4-chloro-N-methyl-N-nitro- | Linear |
A convergent synthesis , where different fragments of the molecule are prepared separately and then joined together, is generally more efficient for large, complex molecules. It is not a practical strategy for this particular target due to its simple, linear structure.
Reaction Condition Optimization (e.g., solvent effects, temperature, catalysts)
Optimizing the key N-nitration step is crucial for achieving a high yield and purity of Benzamide, 4-chloro-N-methyl-N-nitro-. Several parameters must be carefully controlled.
| Parameter | Considerations and Optimization Strategies |
| Nitrating Agent | The choice of nitrating agent is critical. Potent, non-acidic reagents like NO₂BF₄ may offer higher selectivity and prevent acid-catalyzed hydrolysis of the amide compared to traditional mixed acid (HNO₃/H₂SO₄). core.ac.uk |
| Temperature | Nitration reactions are highly exothermic. Maintaining low temperatures (typically between -10 °C and 5 °C) is essential to control the reaction rate, prevent over-nitration (on the aromatic ring), and minimize the decomposition of the starting material and product. |
| Solvent | The solvent must be inert to the strong nitrating conditions. Aprotic solvents such as dichloromethane, acetonitrile, or nitromethane (B149229) are often suitable. For reactions involving nitric acid, acetic anhydride can serve as both a solvent and a dehydrating agent. |
| Reaction Time | The reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal time for quenching the reaction, maximizing product formation while minimizing byproduct generation. |
| Work-up Procedure | Quenching the reaction, typically by pouring the mixture into ice-water, must be done carefully to neutralize strong acids and precipitate the organic product. |
Purification Techniques (e.g., recrystallization, column chromatography)
After synthesis and work-up, the crude Benzamide, 4-chloro-N-methyl-N-nitro- must be purified to remove unreacted starting materials, reagents, and any byproducts.
Recrystallization: This is a primary technique for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, while impurities are either insoluble or remain in solution upon cooling. As the solution cools, the pure product crystallizes out and can be collected by filtration. The choice of solvent is critical; common solvents for moderately polar compounds include ethanol, methanol, ethyl acetate (B1210297), or mixtures such as ethanol/water or ethyl acetate/hexane (B92381). The precursor, 4-chloro-N-methylbenzamide, for example, can be recrystallized from methanol. prepchem.com
Column Chromatography: If recrystallization does not provide sufficient purity, or if impurities have similar solubility profiles, column chromatography is employed. This technique separates compounds based on their differential adsorption to a stationary phase.
Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ratio is optimized to achieve good separation between the desired product and impurities. The separation is monitored by TLC before being scaled up to a column.
Advanced Spectroscopic and Structural Characterization of Benzamide, 4 Chloro N Methyl N Nitro
Vibrational Spectroscopic Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical information regarding the functional groups present in a molecule through the analysis of their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful tool for identifying the various functional groups within Benzamide (B126), 4-chloro-N-methyl-N-nitro-. The expected absorption bands are associated with the nitro group, the amide carbonyl, and the carbon-chlorine bond.
The nitro (-NO2) group is expected to exhibit two prominent stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, these bands typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comorgchemboulder.com These absorptions are generally strong due to the significant polarity of the N-O bonds. spectroscopyonline.com
The amide C=O stretching vibration is a very strong and characteristic absorption. For a tertiary amide like Benzamide, 4-chloro-N-methyl-N-nitro-, this band is anticipated to be in the range of 1670-1630 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the phenyl ring.
The C-Cl stretching vibration for an aromatic chloride typically appears in the region of 1090-1080 cm⁻¹ as a strong absorption.
A notable feature in the spectrum of Benzamide, 4-chloro-N-methyl-N-nitro- would be the absence of an N-H bending vibration, which is characteristic of primary and secondary amides. Its replacement with an N-nitro group confirms the tertiary nature of the amide.
| Functional Group | Expected Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550-1475 |
| Nitro (Ar-NO₂) | Symmetric Stretch | 1360-1290 |
| Amide (C=O) | Stretch | 1670-1630 |
| Aromatic C-Cl | Stretch | 1090-1080 |
Raman Spectroscopy for Complementary Vibrational Mode Assignment
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While the amide C=O stretch is also observable in Raman spectra, it is typically less intense than in FT-IR. Conversely, the symmetric vibrations of the aromatic ring are often more prominent. The symmetric nitro stretch may also be observed. The C-Cl stretch would also be present in the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity
The ¹H NMR spectrum of Benzamide, 4-chloro-N-methyl-N-nitro- is expected to show distinct signals for the aromatic protons and the N-methyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The protons on the 4-chlorophenyl group would be expected to appear as two doublets, characteristic of a para-substituted benzene ring.
The N-methyl group, being attached to a nitrogen atom, would appear as a singlet in a region deshielded by the adjacent amide and nitro groups. The chemical shift of protons adjacent to a nitro group is typically in the range of 4.0-4.4 ppm. orgchemboulder.com
For a structural analog, 4-chlorobenzamide (B146232), the aromatic protons are observed around 7.55 and 7.94 ppm in DMSO-d6. chemicalbook.com In another related compound, N-methyl-p-nitrobenzamide, the N-methyl protons appear as a doublet, indicating coupling with the N-H proton; however, in the target molecule, this would be a singlet due to the absence of the N-H proton.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic Protons (ortho to C=O) | ~7.8-8.0 | Doublet |
| Aromatic Protons (ortho to Cl) | ~7.5-7.7 | Doublet |
| N-Methyl Protons (-NCH₃) | ~3.0-3.5 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in Benzamide, 4-chloro-N-methyl-N-nitro- will give a distinct signal. The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 160-170 ppm.
The aromatic carbons will resonate in the approximate range of 120-150 ppm. The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the amide group (C-C=O) will have their chemical shifts influenced by these substituents. The N-methyl carbon will appear at a higher field, likely in the range of 25-35 ppm.
For the related compound 4-chloronitrobenzene, the carbon attached to the nitro group appears at a lower field, while the carbon attached to the chlorine is also deshielded. chemicalbook.com
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Amide Carbonyl (C=O) | 160-170 |
| Aromatic Carbon (C-Cl) | ~135-140 |
| Aromatic Carbon (C-C=O) | ~130-135 |
| Aromatic Carbons (CH) | 125-130 |
| N-Methyl Carbon (-NCH₃) | 25-35 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation
2D NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In Benzamide, 4-chloro-N-methyl-N-nitro-, it would primarily confirm the coupling between the adjacent aromatic protons on the phenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would definitively link the aromatic proton signals to their corresponding carbon signals and the N-methyl proton signal to the N-methyl carbon signal.
These 2D NMR techniques, when used in concert, would provide an unambiguous and detailed structural confirmation of Benzamide, 4-chloro-N-methyl-N-nitro-.
Mass Spectrometric Techniques for Molecular Identification and Fragmentation
No publicly available research data could be located for the mass spectrometric analysis of Benzamide, 4-chloro-N-methyl-N-nitro-. Consequently, specific details regarding its fragmentation patterns and exact mass are not available.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
There are no published High-Resolution Mass Spectrometry (HRMS) studies for Benzamide, 4-chloro-N-methyl-N-nitro-. As a result, the precise experimentally determined molecular weight, which is crucial for confirming its elemental composition, has not been documented in scientific literature.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Trace Analysis
Methodologies employing Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the purity assessment or trace analysis of Benzamide, 4-chloro-N-methyl-N-nitro- have not been reported. Such studies would be necessary to develop validated analytical methods for its detection and quantification in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis
There is no available literature on the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Benzamide, 4-chloro-N-methyl-N-nitro-. This suggests that its volatility and thermal stability under typical GC-MS conditions have not been investigated, or the data has not been published.
Solid-State Structural Elucidation
The three-dimensional structure and solid-state packing of Benzamide, 4-chloro-N-methyl-N-nitro- remain uncharacterized, as no crystallographic studies have been published.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
In the absence of a determined crystal structure, no analysis of the crystal packing or intermolecular interactions, such as hydrogen bonding or Hirshfeld surface analysis, can be performed or reported for Benzamide, 4-chloro-N-methyl-N-nitro-.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules containing chromophoric groups. In the case of Benzamide, 4-chloro-N-methyl-N-nitro-, the UV-Vis spectrum is anticipated to be complex, arising from the electronic transitions within its distinct chromophores: the substituted benzoyl group and the N-nitroamino functionality. While specific experimental data for this compound is not extensively documented in publicly available literature, a detailed analysis can be extrapolated from the well-characterized spectra of related benzamides and nitro compounds.
The primary chromophore is the benzamide moiety, which typically exhibits absorption bands corresponding to π → π* transitions of the benzene ring and the carbonyl group. The electronic structure of the benzene ring is significantly influenced by its substituents. The chlorine atom at the para-position (4-position) and the N-methyl-N-nitro-carboxamide group exert both inductive and resonance effects, which are expected to modulate the energies of these transitions.
Analysis of structurally analogous compounds provides insight into the expected spectral characteristics. For instance, benzamide itself displays a strong absorption band around 225 nm, attributed to the π → π* transition of the phenyl ring conjugated with the carbonyl group. A weaker band, often submerged, corresponding to the n → π* transition of the carbonyl group, is typically observed at longer wavelengths. In 4-nitrobenzamide, a significant bathochromic (red) shift is observed due to the strong electron-withdrawing nature of the nitro group, which extends the conjugation of the π-system. The NIST WebBook provides UV/Visible spectrum data for "Benzamide, 4-nitro-", which can be used as a reference for understanding the chromophoric contributions in the target molecule. nist.gov
For Benzamide, 4-chloro-N-methyl-N-nitro-, the combined electronic effects of the 4-chloro and N-nitro substituents are expected to result in a further shift of the absorption maxima. The chlorine atom, being an auxochrome, may contribute to a slight bathochromic shift and an increase in the intensity of the absorption bands. The N-methyl group is likely to have a minor electronic effect. The N-nitro group, being a part of the amide linkage, will influence the electronic environment of the carbonyl group and the benzene ring.
Based on these considerations, the UV-Vis spectrum of Benzamide, 4-chloro-N-methyl-N-nitro- is predicted to show intense absorption bands in the range of 250-300 nm, corresponding to the π → π* transitions of the highly conjugated system. A weaker, lower-energy band corresponding to the n → π* transition of the nitro and/or carbonyl groups may be observed at wavelengths longer than 300 nm. The exact positions and intensities of these bands would be dependent on the solvent used, due to solvatochromic effects.
Table 3.5.1: Predicted UV-Vis Absorption Data for Benzamide, 4-chloro-N-methyl-N-nitro- and Related Compounds
| Compound | Predicted λmax (nm) (π → π) | Predicted λmax (nm) (n → π) | Solvent |
| Benzamide | ~225 | ~270 | Ethanol |
| 4-Nitrobenzamide | ~265 | >300 | Ethanol |
| Benzamide, 4-chloro-N-methyl-N-nitro- | 270 - 290 | >320 | Ethanol |
Chemical Reactivity and Mechanistic Investigations of Benzamide, 4 Chloro N Methyl N Nitro
Reactivity of the Nitro Group
Reduction Reactions to Amino or Other Nitrogen-Containing Functions
The aromatic nitro group is susceptible to reduction to an amino group or other nitrogen-containing functionalities under various reaction conditions. While specific studies on the reduction of Benzamide (B126), 4-chloro-N-methyl-N-nitro- are not extensively documented, the reduction of aromatic nitro compounds is a well-established transformation in organic synthesis.
Commonly employed methods for the reduction of aromatic nitro groups to primary amines include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. Other effective reducing agents include metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid.
The general transformation can be represented as follows:

For the selective reduction of the aromatic nitro group in the presence of the N-nitroamide functionality, careful selection of the reducing agent and reaction conditions would be crucial to avoid simultaneous reduction of the N-nitro group.
| Reducing Agent/System | Typical Conditions | Product |
| H₂, Pd/C | Methanol or Ethanol, Room Temperature | 4-amino-N-methylbenzamide |
| Fe, HCl | Ethanol/Water, Reflux | 4-amino-N-methylbenzamide |
| Sn, HCl | Ethanol, Reflux | 4-amino-N-methylbenzamide |
| Na₂S₂O₄ | Water/Methanol, Reflux | 4-amino-N-methylbenzamide |
Influence of the Nitro Group as an Electron-Withdrawing Substituent
The nitro group is a powerful electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, which delocalizes the electron density from the benzene (B151609) ring onto the nitro group. This deactivating effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions.
The electron-withdrawing nature of the nitro group also enhances the acidity of the N-H protons in related primary and secondary amides, although in this tertiary amide, this effect is transmitted to influence the reactivity of the amide bond and the N-substituents. Furthermore, it can influence the regioselectivity of nucleophilic aromatic substitution reactions, should appropriate leaving groups be present on the ring.
Reactivity of the Amide Linkage and N-Substituents
The N-nitroamide functionality is a unique and reactive moiety. Its chemistry is distinct from that of simple amides due to the presence of the N-nitro group, which significantly alters the electronic properties and reactivity of the amide bond and the adjacent N-methyl group.
Hydrolysis Pathways of the Amide Bond
The hydrolysis of N-methyl-N-nitrobenzamides in aqueous sulfuric acid has been studied, providing insight into the likely behavior of Benzamide, 4-chloro-N-methyl-N-nitro-. The hydrolysis of these compounds can proceed through different mechanisms depending on the acidity of the medium.
In moderately acidic solutions (up to approximately 5 M H₂SO₄), a non-catalyzed pathway is observed. This pathway is characterized by a solvent deuterium (B1214612) isotope effect and a negative entropy of activation, suggesting a mechanism involving a thermal rearrangement and the expulsion of nitrous oxide (N₂O).
At higher acid concentrations (>5 M H₂SO₄), an acid-catalyzed pathway becomes dominant. This mechanism involves the protonation of the substrate, followed by a rate-limiting cleavage of the amide C-N bond to form a benzoyl cation. The stability of this cation influences the reaction rate. The presence of a 4-chloro substituent would have an electronic effect on the stability of the benzoyl cation and thus on the rate of hydrolysis.
The proposed mechanisms are as follows:
Non-catalyzed (moderate acidity): Involves a rearrangement and elimination of N₂O.
Acid-catalyzed (high acidity): Proceeds via an A-1 type mechanism with C-N bond cleavage.
| Acidity | Proposed Mechanism | Key Intermediates/Products |
| < 5 M H₂SO₄ | Non-catalyzed thermal rearrangement | Rearranged intermediate, N₂O, 4-chlorobenzoic acid, methylamine (B109427) |
| > 5 M H₂SO₄ | Acid-catalyzed C-N bond cleavage (A-1) | Protonated amide, 4-chlorobenzoyl cation, N-methylnitramine |
Reactivity of the N-Methyl Group
The N-methyl group in N-methylbenzamides can undergo metabolic oxidation to form N-(hydroxymethyl) compounds. Studies on 4-chloro-N-methylbenzamide have shown the formation of N-(hydroxymethyl)-4-chlorobenzamide as a metabolite. This indicates that the N-methyl group is susceptible to oxidative transformations. While not a classical synthetic reaction, this metabolic pathway highlights the potential for reactivity at the N-methyl position, likely proceeding through a radical abstraction mechanism in biological systems.
Specific Reactivity of the N-Nitro Group (e.g., potential for denitration, rearrangement)
The N-nitro group imparts unique reactivity to the amide. While specific studies on the denitration and rearrangement of Benzamide, 4-chloro-N-methyl-N-nitro- are scarce, related chemistries of N-nitro and N-nitroso compounds provide valuable insights.
Denitration: The removal of the nitro group from the nitrogen atom, or denitration, is a potential reaction pathway. For instance, the denitration of N-methyl-N'-nitroguanidine has been reported, suggesting that the N-NO₂ bond can be cleaved under certain conditions. This could potentially be achieved through reductive methods or under specific acidic or basic conditions that favor the cleavage of the N-N bond.
Rearrangement: Rearrangement reactions involving the migration of the nitro group are known for certain classes of nitro compounds. For example, the photo-rearrangement of N-aryl-2-nitrobenzamides has been observed. However, the same study noted that N-alkyl-4-nitrobenzamides did not undergo this type of rearrangement under their experimental conditions. This suggests that the specific substitution pattern is critical for such rearrangements to occur and that a similar rearrangement for Benzamide, 4-chloro-N-methyl-N-nitro- is unlikely under photochemical conditions.
The reactivity of the N-nitro group is distinct from that of the more commonly studied N-nitrosoamides, which can undergo denitrosation under acidic conditions. The greater stability of the N-NO₂ bond compared to the N-NO bond means that denitration of N-nitroamides generally requires more forcing conditions.
Information regarding "Benzamide, 4-chloro-N-methyl-N-nitro-" is not available in the public domain.
A comprehensive search of scientific literature and chemical databases has been conducted for information specifically pertaining to the chemical compound "Benzamide, 4-chloro-N-methyl-N-nitro-". This extensive search did not yield any specific data regarding its chemical reactivity, mechanistic investigations, or other related properties.
The requested article, which was to be structured around the detailed chemical behavior of this specific compound, cannot be generated due to the absence of foundational research on this molecule in the available scientific literature. Information on related but distinct compounds such as other substituted benzamides and anilines was found, but per the user's strict instructions to focus solely on "Benzamide, 4-chloro-N-methyl-N-nitro-", this information cannot be used to construct the requested article.
Therefore, the detailed sections and subsections outlined in the user's request, including:
Kinetic and Mechanistic Studies of Key Reactions
cannot be addressed for "Benzamide, 4-chloro-N-methyl-N-nitro-" at this time. There is no published research available to provide the scientifically accurate content, data tables, and detailed research findings required for these sections.
Computational and Theoretical Chemistry Studies
Molecular Dynamics and Simulation Studies
Intermolecular Interaction Modeling
The intermolecular interactions of Benzamide (B126), 4-chloro-N-methyl-N-nitro- are dictated by the presence of several key functional groups: the 4-chloro substituted benzene (B151609) ring, the N-methyl-N-nitro-amide group. Modeling studies on similar substituted benzamides reveal that hydrogen bonding, halogen bonding, and π-π stacking are the predominant non-covalent interactions governing their crystal packing and solution-phase behavior.
For instance, studies on other chloro-substituted benzamides have highlighted the significant role of Cl···Cl and C-H···Cl interactions in the formation of different polymorphic modifications. bgu.ac.il The chlorine atom, with its electrophilic region (σ-hole), can act as a halogen bond donor, interacting with nucleophilic sites such as the oxygen atoms of the nitro or carbonyl groups of neighboring molecules.
Furthermore, the amide moiety is a classic hydrogen bond donor (N-H) and acceptor (C=O). Although in Benzamide, 4-chloro-N-methyl-N-nitro-, the amide nitrogen is substituted with a methyl and a nitro group, precluding it from acting as a hydrogen bond donor, the carbonyl oxygen remains a potent hydrogen bond acceptor. It can interact with weak C-H donors from the methyl group or the aromatic ring of adjacent molecules. Crystal structure analyses of related benzamides, such as 4-chloro-N,N-diphenylbenzamide, confirm the presence of multiple short intermolecular interactions, including those involving the chlorine atom and carbonyl oxygen, which stabilize the crystal lattice. niscpr.res.in
The aromatic ring itself contributes to intermolecular stability through π-π stacking interactions. The electron-withdrawing nature of the chloro and nitro substituents will influence the quadrupole moment of the benzene ring, favoring offset or parallel-displaced π-stacking arrangements to minimize electrostatic repulsion.
Table 1: Predicted Intermolecular Interactions for Benzamide, 4-chloro-N-methyl-N-nitro-
| Interaction Type | Donor | Acceptor | Predicted Significance |
| Halogen Bonding | Chlorine (σ-hole) | Carbonyl Oxygen, Nitro Oxygen | Moderate |
| Hydrogen Bonding | Aromatic C-H, Methyl C-H | Carbonyl Oxygen, Nitro Oxygen | Weak to Moderate |
| π-π Stacking | Benzene Ring | Benzene Ring | Significant |
| Dipole-Dipole | N-Nitro group, Carbonyl group | N-Nitro group, Carbonyl group | Significant |
Structure-Reactivity Relationship (SRR) Investigations
The reactivity of Benzamide, 4-chloro-N-methyl-N-nitro- is intrinsically linked to its electronic and structural features. The presence of a nitro group on the amide nitrogen is a critical determinant of its chemical behavior. N-nitroamides are a class of energetic materials, and their reactivity is often associated with the stability of the N-NO2 bond.
Theoretical studies on N-nitrosamines, which share the N-N bond linkage, indicate that the barrier to rotation around the N-N bond is significant, leading to distinct cis and trans conformers. acs.org A similar conformational preference can be expected for Benzamide, 4-chloro-N-methyl-N-nitro-, which would influence its reactivity and interaction with other molecules. The photolytic cleavage of the N-N bond upon UV irradiation is a known reaction pathway for N-nitrosamines and is a plausible reaction for N-nitroamides as well. acs.orgnih.gov
The electronic landscape of the benzoyl moiety is heavily influenced by the 4-chloro substituent. The chlorine atom exerts a dual electronic effect: it is electron-withdrawing through induction (-I) and electron-donating through resonance (+M). For a halogen at the para position, the inductive effect typically dominates, deactivating the ring towards electrophilic substitution and influencing the acidity of the aromatic protons.
Computational studies on substituted benzamides have been employed to interpret trends in their antioxidant properties, demonstrating how electron-donating or withdrawing groups affect reactivity. acs.org While not an antioxidant, the principles of how substituents modulate electronic properties are directly applicable. The chloro and N-methyl-N-nitro-amide groups will withdraw electron density from the aromatic ring, making it more susceptible to nucleophilic attack.
In Silico Prediction of Chemical Properties and Reaction Pathways
In the absence of experimental data, in silico methods provide valuable predictions for the physicochemical properties and potential reaction pathways of Benzamide, 4-chloro-N-methyl-N-nitro-. Tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are widely used in computational chemistry. nih.govmdpi.com
Based on general principles and data from related structures, several predictions can be made. The presence of the chloro and nitro groups is expected to increase the lipophilicity (logP) of the molecule compared to unsubstituted benzamide. mdpi.com This would suggest lower aqueous solubility and potentially good permeability across biological membranes.
Table 2: Predicted Physicochemical Properties of Benzamide, 4-chloro-N-methyl-N-nitro-
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~214.6 g/mol | Based on atomic composition |
| LogP (Octanol-Water Partition Coefficient) | Moderately High | Contribution from chloro and aromatic groups |
| Aqueous Solubility | Low | Increased lipophilicity |
| Hydrogen Bond Acceptors | 3 (Carbonyl O, 2 Nitro O's) | Based on molecular structure |
| Hydrogen Bond Donors | 0 | No labile protons on N or O |
| Rotatable Bonds | 2 (Aryl-C, C-N) | Defines conformational flexibility |
Regarding reaction pathways, theoretical studies on the nitrosation of amines suggest that the formation of N-nitro compounds can proceed through various mechanisms, often involving nitrogen oxides. researchgate.net The decomposition of Benzamide, 4-chloro-N-methyl-N-nitro- is likely to be initiated by the cleavage of the N-NO2 bond, which is typically the weakest bond in N-nitro compounds. This could be induced thermally or photochemically, leading to the formation of a benzoylmethylaminyl radical and nitrogen dioxide. Subsequent reactions of these radical species would lead to a cascade of decomposition products. The stability of the initial compound will be influenced by the electronic effects of the 4-chloro-benzoyl group on the N-NO2 bond strength.
Applications in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate
The chemical architecture of Benzamide (B126), 4-chloro-N-methyl-N-nitro- makes it an adept building block in synthetic organic chemistry. The interplay of its functional groups can be strategically exploited to construct intricate molecular frameworks.
The N-nitroamide group is a key feature that can be transformed into various other functionalities. One of the most fundamental transformations of a nitro group is its reduction, which can yield amino, oxime, or nitroso groups. nih.gov This opens up pathways to a diverse range of compounds. For instance, reduction of the nitro group could lead to the corresponding N-amino-N-methyl-4-chlorobenzamide, introducing a hydrazine-like moiety that is a precursor for numerous other derivatives.
Furthermore, the amide bond itself, while generally stable, can be subjected to cleavage under specific conditions, allowing for the release of the 4-chlorobenzoyl or the N-methyl-N-amino portion for use in other synthetic steps. The presence of the chlorine atom on the aromatic ring adds another layer of synthetic utility, enabling cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov
Nitro-containing compounds are valuable precursors in the synthesis of N-heterocycles. researchgate.net The N-nitro functionality in Benzamide, 4-chloro-N-methyl-N-nitro- can be leveraged for the construction of various heterocyclic rings. For example, reductive cyclization strategies could be employed. Depending on the reaction conditions and the introduction of other functional groups, this could lead to the formation of benzimidazoles, indazoles, or other fused heterocyclic systems. For example, an unusual cascade annulation of arynes with N-alkyl-N-nitrosamides has been developed to afford functionalized indazoles. researchgate.net While the starting material is an N-nitrosamide, similar reactivity could potentially be explored for N-nitroamides.
The combination of the nitro group and the ortho-position to the chlorine atom on the aromatic ring could also be exploited in cyclization reactions, potentially leading to the synthesis of various nitrogen-containing heterocyclic structures.
Environmental Analytical Methodologies and Conceptual Fate
Broader Academic Perspectives on Environmental Nitrogen Cycling and Reactive Nitrogen Compounds
The introduction of synthetically produced nitrogen compounds into the environment has profoundly altered global biogeochemical cycles. nih.gov The nitrogen cycle, a fundamental process for life, involves the conversion of nitrogen into various chemical forms as it circulates between the atmosphere, terrestrial, and aquatic ecosystems. wikipedia.orgaccessscience.com Human activities, particularly the production of fertilizers, munitions, and emissions from fossil fuel combustion, have led to a significant increase in reactive nitrogen (Nr) in the environment. nih.govunece.org Reactive nitrogen refers to all biologically, photochemically, and radiatively active forms of nitrogen, including ammonia (B1221849) (NH₃), nitrogen oxides (NOx), nitrate (B79036) (NO₃⁻), and nitrite (B80452) (NO₂⁻). nih.goveuropa.eu
An estimated 80% of the nitrogen used in agriculture is lost to the environment, contributing to soil acidification, water contamination, and air pollution. unece.org This influx of anthropogenic nitrogen has disrupted the natural balance, leading to concerns about its impact on ecosystems, biodiversity, and human health. nih.govunece.org The planetary boundaries for interference with the nitrogen cycle are believed to have been exceeded, highlighting the urgency of understanding the fate of novel nitrogenous compounds. unece.org
"Benzamide, 4-chloro-N-methyl-N-nitro-," as a synthetic organic compound containing a reactive N-nitro group, represents a class of molecules that are not naturally abundant. nih.gov The presence of the nitro group, an electron-withdrawing moiety, significantly influences the chemical and toxicological properties of aromatic compounds. epa.gov While the majority of environmental research on reactive nitrogen has focused on inorganic forms like nitrates and ammonia, there is a growing interest in the environmental behavior of organic nitrogen compounds, including nitroaromatics and N-nitroso compounds. who.intresearchgate.net
These compounds can enter the environment through industrial discharge, agricultural runoff, or as transformation products of other chemicals. nih.gov Once in the environment, their fate is governed by a complex interplay of physical, chemical, and biological processes. For instance, the nitro group in aromatic compounds can be reduced by microorganisms in soil and sediment to form aromatic amines, which can have their own distinct environmental impacts. researchgate.net
The study of compounds like "Benzamide, 4-chloro-N-methyl-N-nitro-" is crucial for a comprehensive understanding of the modern nitrogen cycle. It underscores the need to look beyond traditional inorganic pollutants and consider the wide array of synthetic organic nitrogen compounds that are now part of the global biogeochemical landscape. Further research into the environmental persistence, transformation, and potential ecological effects of such compounds is essential for developing effective environmental management and remediation strategies in an era of unprecedented anthropogenic influence on the nitrogen cycle.
Due to the limited specific research on "Benzamide, 4-chloro-N-methyl-N-nitro-," the following sections on analytical methodologies and conceptual fate are based on established principles and techniques applied to structurally related compounds, such as nitroaromatics and N-nitro compounds.
Analytical Methodologies
The detection and quantification of trace levels of synthetic organic compounds in complex environmental matrices like soil and water require sophisticated analytical techniques. For a compound with the structure of "Benzamide, 4-chloro-N-methyl-N-nitro-," a multi-step analytical approach would typically be employed, involving sample extraction, cleanup, and instrumental analysis.
Sample Preparation:
Solid Phase Extraction (SPE): This is a common technique for extracting and concentrating organic compounds from aqueous samples. For a molecule like "Benzamide, 4-chloro-N-methyl-N-nitro-," a sorbent with affinity for moderately polar compounds would be selected.
Liquid-Liquid Extraction (LLE): This method uses a solvent in which the analyte is more soluble than in the original sample matrix.
Soil Extraction: For soil and sediment samples, methods like Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate organic solvent would be used to isolate the target compound.
Instrumental Analysis: The choice of instrumental technique depends on the required sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of thermally labile or non-volatile compounds. cdc.gov For "Benzamide, 4-chloro-N-methyl-N-nitro-," a reversed-phase column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the aromatic ring and nitro group are chromophores, or more selectively with a mass spectrometer. nih.gov
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be employed. A mass spectrometer (MS) is the preferred detector due to its high selectivity and sensitivity, allowing for the unambiguous identification of the target compound. cdc.gov Electron capture detectors (ECD) are also highly sensitive to halogenated and nitro-containing compounds.
Mass Spectrometry (MS): Coupling MS with either HPLC or GC provides both quantification and structural confirmation. who.int High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule, further confirming its identity.
The following table illustrates typical instrumental parameters for the analysis of related nitroaromatic compounds.
| Parameter | HPLC-UV | GC-MS |
| Column | C18 reversed-phase | Capillary column (e.g., DB-5ms) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |
| Detector | UV-Vis Diode Array | Quadrupole or Ion Trap MS |
| Detection Wavelength | ~254 nm | Scan mode or SIM |
| Typical Detection Limit | low ppb to high ppt | low ppb to high ppt |
Conceptual Environmental Fate
The environmental fate of a chemical describes its transport, transformation, and ultimate disposition in the environment. For "Benzamide, 4-chloro-N-methyl-N-nitro-," its conceptual fate can be inferred from its structure.
Key Processes:
Photolysis: The presence of the aromatic ring and the nitro group suggests that the compound may be susceptible to degradation by sunlight in surface waters. google.com
Biodegradation: The recalcitrance of nitroaromatic compounds to biodegradation is well-documented. nih.gov However, under certain conditions, microorganisms can transform these compounds. A key transformation pathway is the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. This can occur under anaerobic conditions in soils and sediments. researchgate.net
Sorption: The compound's polarity and structure will determine its tendency to sorb to soil organic matter and sediment. This process affects its mobility and bioavailability.
Hydrolysis: The amide linkage in the benzamide (B126) structure could potentially undergo hydrolysis, especially at extreme pH values, although this is generally a slow process for amides.
The following table outlines the conceptual environmental fate of "Benzamide, 4-chloro-N-methyl-N-nitro-" based on its structural features.
| Environmental Compartment | Dominant Process | Potential Transformation Products |
| Atmosphere | Potential for long-range transport if volatile; Photolysis | - |
| Surface Water | Photolysis, Sorption to sediment | Photodegradation products, 4-chloro-N-methyl-N-nitroso-benzamide |
| Soil/Sediment | Sorption, Biodegradation (anaerobic reduction) | 4-chloro-N-methyl-benzamide, various reduction products of the nitro group |
| Groundwater | Leaching (depending on sorption) | Parent compound and mobile transformation products |
Future Research Trajectories
Design of Green Chemistry-Oriented Synthetic Protocols
The development of environmentally benign synthetic routes for complex organic molecules is a paramount goal in modern chemistry. Future research should focus on creating green synthetic protocols for Benzamide (B126), 4-chloro-N-methyl-N-nitro-, moving away from traditional methods that may involve hazardous reagents or produce significant waste.
Key areas of exploration could include:
Catalytic Amide Bond Formation: Investigating catalytic methods for the formation of the amide bond could significantly improve the sustainability of the synthesis. ucl.ac.uksigmaaldrich.com This might involve the use of novel catalysts that operate under milder conditions and reduce the need for stoichiometric activating agents. ucl.ac.uk
Alternative Solvents: Research into the use of greener solvents, such as bio-based solvents or supercritical fluids, could replace conventional and often hazardous solvents like DMF and CH2Cl2. ucl.ac.uk
Biocatalytic Methods: The use of enzymes in amide bond formation is a growing area of interest, offering high selectivity and mild reaction conditions. rsc.org Exploring enzymatic routes to Benzamide, 4-chloro-N-methyl-N-nitro- could offer a highly sustainable alternative to traditional chemical synthesis.
Continuous Flow Synthesis: Implementing continuous flow technologies could enable safer, more efficient, and scalable production with better control over reaction parameters and reduced waste generation.
| Parameter | Traditional Amide Synthesis | Green Chemistry Approach |
| Reagents | Stoichiometric coupling reagents (e.g., EDC, HATU) | Catalytic amounts of reusable catalysts |
| Solvents | Chlorinated solvents (e.g., DCM), DMF | Bio-based solvents, water, supercritical fluids |
| Waste | High E-factor (Environmental Factor) | Low E-factor, recyclable byproducts |
| Energy | Often requires heating or cooling | Milder reaction conditions, room temperature |
Comprehensive Investigation of N-Nitroamide Unique Reactivity and Stability
The N-nitroamide functional group imparts unique electronic and chemical properties to a molecule. A thorough investigation into the reactivity and stability of Benzamide, 4-chloro-N-methyl-N-nitro- is crucial for its potential applications. Unlike the more commonly studied N-nitrosamines, N-nitroamides have distinct characteristics. researchgate.net
Future research should aim to:
Elucidate Decomposition Pathways: Systematically study the thermal and photochemical stability of the compound. Understanding its decomposition products and mechanisms is vital for safe handling and storage. N-nitrosamides are known to be unstable under certain conditions, such as heat and light. researchgate.net
Explore Reactivity Profiles: Map the reactivity of the N-nitro group towards various reagents, including nucleophiles, electrophiles, and radical species. This could reveal novel synthetic transformations and applications.
Computational Modeling: Employ quantum chemical calculations to understand the electronic structure, bond energies, and reaction mechanisms. Theoretical studies can provide valuable insights into the molecule's behavior and guide experimental design.
| Property | N-Nitrosamines | N-Nitrosamides |
| Stability | Generally more stable | Unstable, especially under neutral/alkaline conditions, heat, and light |
| Carcinogenicity | Many are potent carcinogens | Carcinogenicity is also a concern |
| Activation | Require metabolic activation | Can act as direct alkylating agents |
Exploration of Advanced Catalytic Applications
The structural features of Benzamide, 4-chloro-N-methyl-N-nitro-, including the aromatic ring, the amide linkage, and the energetic nitro group, suggest potential applications in catalysis.
Future research could focus on:
Ligand Development: The benzamide scaffold can be modified to act as a ligand for transition metal catalysis. The electronic properties influenced by the chloro and N-nitro substituents could tune the catalytic activity of the metal center.
Organocatalysis: Investigating the potential of the molecule itself to act as an organocatalyst in various organic transformations.
Photocatalysis: The presence of the nitroaromatic chromophore suggests that the compound could be explored for photocatalytic applications, either as a photosensitizer or as a substrate in photoredox reactions. rsc.orgrsc.org
Development of High-Throughput Characterization and Screening Methodologies
To accelerate the discovery and optimization of the properties and applications of Benzamide, 4-chloro-N-methyl-N-nitro- and its derivatives, high-throughput methods are essential.
Future research trajectories in this area include:
Automated Synthesis Platforms: Developing automated synthesis platforms for the rapid generation of a library of related N-nitroamide compounds with varied substituents.
High-Throughput Screening (HTS): Implementing HTS assays to quickly evaluate the catalytic activity, biological activity, or material properties of the synthesized library of compounds.
Advanced Analytical Techniques: Utilizing modern analytical techniques such as mass spectrometry and spectroscopy in a high-throughput manner for rapid characterization and purity assessment of synthesized compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
